2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]ethyl}benzoic acid
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Overview
Description
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]ethyl}benzoic acid is a complex organic compound with a molecular weight of 387.44 g/mol . It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]ethyl}benzoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the coupling of the protected amino acid with benzoic acid derivatives under specific reaction conditions . The reaction often employs reagents such as isobutoxycarbonyl chloride (IBC-Cl) or acid chlorides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]ethyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide (NaN3) for azide formation, and isobutoxycarbonyl chloride (IBC-Cl) for mixed anhydride formation . Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]ethyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis due to its Fmoc-protected amino group.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of 2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]ethyl}benzoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The compound can be selectively deprotected under mild conditions, allowing for the sequential addition of amino acids .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
- (2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid
Uniqueness
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]ethyl}benzoic acid is unique due to its specific structure, which combines the Fmoc-protected amino group with a benzoic acid moiety. This combination allows for versatile applications in peptide synthesis and other fields .
Properties
Molecular Formula |
C28H28N2O5 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
2-[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoyl]amino]ethyl]benzoic acid |
InChI |
InChI=1S/C28H28N2O5/c1-28(2,26(33)29-16-15-18-9-3-4-10-19(18)25(31)32)30-27(34)35-17-24-22-13-7-5-11-20(22)21-12-6-8-14-23(21)24/h3-14,24H,15-17H2,1-2H3,(H,29,33)(H,30,34)(H,31,32) |
InChI Key |
DPWAJRDFFFVBGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NCCC1=CC=CC=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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